molecular formula C12H16O3 B092077 4-Pentyloxybenzoic acid CAS No. 15872-41-0

4-Pentyloxybenzoic acid

Cat. No.: B092077
CAS No.: 15872-41-0
M. Wt: 208.25 g/mol
InChI Key: OZPPUPJQRJYTNY-UHFFFAOYSA-N
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Description

4-Pentyloxybenzoic acid is an organic compound with the molecular formula C12H16O3. It is also known by other names such as p-Pentyloxybenzoic acid and 4-n-Amyloxybenzoic acid . This compound is characterized by a benzoic acid core with a pentyloxy group attached to the para position of the benzene ring. It is commonly used in the synthesis of liquid crystals and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentyloxybenzoic acid can be synthesized through the etherification of hydroxybenzoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Pentyloxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Pentyloxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystals and other advanced materials.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Pentyloxybenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating the activity of enzymes involved in inflammation and microbial growth. The pentyloxy group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Uniqueness: 4-Pentyloxybenzoic acid is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its solubility in organic solvents and its ability to form liquid crystalline phases, making it particularly valuable in the synthesis of liquid crystals .

Properties

IUPAC Name

4-pentoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPPUPJQRJYTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065962
Record name Benzoic acid, 4-(pentyloxy)-
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Molecular Weight

208.25 g/mol
Source PubChem
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CAS No.

15872-41-0
Record name 4-(Pentyloxy)benzoic acid
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Record name Benzoic acid, 4-(pentyloxy)-
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Record name 4-Pentyloxybenzoic acid
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Record name Benzoic acid, 4-(pentyloxy)-
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Q & A

Q1: How does the molecular structure of 4-n-Pentyloxybenzoic acid influence its liquid crystalline behavior?

A2: The molecule of 4-n-Pentyloxybenzoic acid comprises a rigid benzene ring with a carboxylic acid group and a pentyloxy chain attached. This structure allows for the formation of hydrogen bonds between the carboxylic acid groups, typically forming dimers. [] These dimers, due to their anisotropic shape, contribute to the formation of the nematic phase. [, ]

Q2: What is the role of hydrogen bonding in the liquid crystalline properties of 4-n-Pentyloxybenzoic acid?

A3: Hydrogen bonding plays a crucial role in the liquid crystalline behavior of 4-n-Pentyloxybenzoic acid. Studies using FTIR spectroscopy show a dynamic equilibrium between monomers and open and closed dimers, formed by hydrogen bonding between the carboxylic acid groups. [] These hydrogen bonds contribute to the formation of supramolecular structures that stabilize the liquid crystalline phases. [, ]

Q3: Can the dielectric properties of 4-n-Pentyloxybenzoic acid be modified?

A4: Yes, the dielectric properties of 4-n-Pentyloxybenzoic acid can be modified by adding other compounds. For instance, adding N-(4-n-butyloxybenzylidene)-4’-methylaniline to 4-n-Pentyloxybenzoic acid can alter the dielectric anisotropy, even causing a change in sign from positive to negative at certain transition temperatures. [] This ability to tune dielectric properties is important for potential applications in liquid crystal displays.

Q4: How is the solubility of 4-n-Pentyloxybenzoic acid in different solvents determined?

A5: The solubility of 4-n-Pentyloxybenzoic acid in various solvents can be predicted and explained using solubility parameters, like the Hildebrand and Hansen parameters. [] These parameters account for the cohesive energy densities of both the solute and the solvent, providing insights into the thermodynamic favorability of the dissolution process.

Q5: Are there methods to model and predict the phase behavior of 4-n-Pentyloxybenzoic acid in mixtures?

A6: Yes, thermodynamic models based on solubility parameters, like the Hildebrand and Hansen approaches, can be employed to predict the phase equilibria of 4-n-Pentyloxybenzoic acid in mixtures with other components, such as n-alkanes. [] These models are valuable tools for understanding and predicting the behavior of 4-n-Pentyloxybenzoic acid in various applications.

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